N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide
Overview
Description
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a carbamothioyl group, and a triethoxybenzamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide typically involves multiple steps. One common method includes the reaction of 5-(butan-2-yl)-2-hydroxyaniline with an isothiocyanate derivative to form the carbamothioyl intermediate. This intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-nitrobenzamide
- **3-bromo-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-ethoxybenzamide
- **N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}naphthalene-2-carboxamide
Uniqueness
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-6-15(5)16-10-11-19(27)18(12-16)25-24(32)26-23(28)17-13-20(29-7-2)22(31-9-4)21(14-17)30-8-3/h10-15,27H,6-9H2,1-5H3,(H2,25,26,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHSZCVKZSGXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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